molecular formula C23H20N2OS B284738 N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide

Cat. No. B284738
M. Wt: 372.5 g/mol
InChI Key: MXGPLVONKPYCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide, also known as PAA, is a chemical compound with potential applications in scientific research.

Mechanism of Action

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide acts as a positive allosteric modulator of Kv4.3 channels, which means that it enhances the activity of these channels without directly binding to them. Specifically, N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide binds to a site on the Kv4.3 channel that is distinct from the channel's pore, and this binding enhances the channel's ability to conduct potassium ions.
Biochemical and Physiological Effects:
The modulation of Kv4.3 channel activity by N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has been shown to have several biochemical and physiological effects. For example, N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has been shown to enhance the firing of action potentials in neurons, increase the release of neurotransmitters such as glutamate and GABA, and improve learning and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide as a research tool is that it is relatively selective for Kv4.3 channels, meaning that it is less likely to interact with other ion channels or receptors in the brain. However, one limitation of N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide is that it has a relatively short half-life in the body, meaning that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several potential future directions for research on N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide. One area of interest is the development of more potent and selective modulators of Kv4.3 channels, which could have implications for the treatment of neurological disorders. Additionally, further research is needed to understand the precise mechanisms by which N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide enhances Kv4.3 channel activity, and how this modulation of ion channel activity affects neuronal function and behavior. Finally, there is interest in exploring the potential therapeutic applications of N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide in animal models of neurological disorders.

Synthesis Methods

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-phenyl-1,3-benzothiazepin-4(5H)-one with 4-bromoaniline in the presence of a base to form 3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)aniline. This intermediate is then reacted with acetic anhydride in the presence of a base to form N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide.

Scientific Research Applications

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has potential applications in scientific research due to its ability to modulate the activity of certain ion channels in the brain. Specifically, N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide has been shown to enhance the activity of the voltage-gated potassium channel Kv4.3, which is involved in regulating the excitability of neurons. This modulation of ion channel activity could have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide

InChI

InChI=1S/C23H20N2OS/c1-16(26)24-19-11-7-10-18(14-19)21-15-23(17-8-3-2-4-9-17)27-22-13-6-5-12-20(22)25-21/h2-14,23H,15H2,1H3,(H,24,26)

InChI Key

MXGPLVONKPYCGH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.